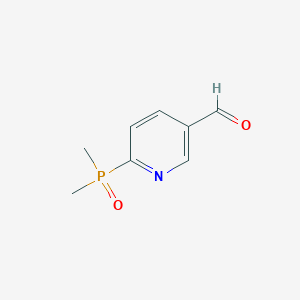
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H10NO2P It is a pyridine derivative that features a dimethylphosphoryl group at the 6-position and a carbaldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylphosphoryl)pyridine-3-carbaldehyde typically involves the phosphorylation of pyridine derivatives. One common method includes the reaction of 3-pyridinecarboxaldehyde with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(Dimethylphosphoryl)pyridine-3-carboxylic acid.
Reduction: 6-(Dimethylphosphoryl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Dimethylphosphoryl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. The phosphoryl group can form strong interactions with metal ions, making it useful in coordination chemistry. The aldehyde group can form Schiff bases with amines, which are important in many biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
- 6-(Dimethylphosphoryl)pyridine-2-carbaldehyde
- 6-(Dimethylphosphoryl)pyridine-4-carbaldehyde
- 6-(Dimethylphosphoryl)pyridine-3-methanol
Uniqueness
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde is unique due to the specific positioning of the dimethylphosphoryl and carbaldehyde groups on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H10NO2P |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
6-dimethylphosphorylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H10NO2P/c1-12(2,11)8-4-3-7(6-10)5-9-8/h3-6H,1-2H3 |
InChI Key |
ZFPFEWMWVFELDQ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=NC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















